2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with ethylenediamine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can bind to DNA and RNA, interfering with the replication of viruses and bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole: Another oxadiazole derivative with similar chemical properties.
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid: A precursor used in the synthesis of the target compound.
2-(1,2,4-Oxadiazol-5-yl)aniline: A related compound with potential medicinal applications.
Uniqueness
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a hydroxyl group on the ethan-1-ol moiety allows for diverse chemical modifications, enhancing its versatility in various applications .
Properties
IUPAC Name |
2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-3-7-5(10-8-3)4(6)2-9/h4,9H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATMTKQGRSACAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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